6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile
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Overview
Description
Scientific Research Applications
Fluorescent Chemosensors
Chemosensors based on specific chemical frameworks have been developed for detecting a wide range of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors highlight the potential of incorporating specific functionalities, such as those found in the compound of interest, for targeted applications in chemical sensing (Roy, 2021).
Pharmaceutical Synthesis
The synthesis of key intermediates for pharmaceuticals, such as anti-inflammatory and analgesic materials, often involves complex chemical structures. Research into practical, large-scale synthesis methods for these intermediates underscores the importance of compounds with intricate chemical functionalities in drug manufacturing (Qiu et al., 2009).
Cancer Therapy
Compounds with specific chemical structures, such as quinoline derivatives, play a critical role in cancer therapy, particularly in targeting enzymes like thymidylate synthase in colorectal cancer treatment. The selective inhibition by these compounds demonstrates their potential in developing anticancer drugs (Avallone et al., 2014).
Modern Therapeutics
Isoquinoline derivatives, for example, have shown a wide range of biological potentials, including anti-tumoral, anti-glaucoma, and anti-viral activities. This highlights the importance of exploring chemical derivatives with specific functionalities for their pharmacological importance in modern therapeutics (Danao et al., 2021).
Environmental Chemistry
Research on fluorinated pyrimidines and their role in cancer treatment exemplifies the contributions of specific chemical functionalities to the precise use of drugs in personalized medicine. This includes the study of their metabolism, biodistribution, and how they affect nucleic acid structures (Gmeiner, 2020).
Mechanism of Action
- The primary target of this compound is likely a specific protein or enzyme involved in cellular processes. Unfortunately, precise information about the exact target remains elusive in the available literature .
- The compound interacts with its target through a process called Suzuki–Miyaura coupling . In this reaction, the compound’s boron-containing moiety (organoboron reagent) transfers its organic group to a palladium catalyst, forming a new carbon–carbon bond. This step is known as transmetalation .
Target of Action
Mode of Action
Its potential therapeutic applications remain an exciting area for investigation . 🌟
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O/c1-15-4-6-16(7-5-15)13-26-14-17(12-24)22(27)18-10-19(23)21(11-20(18)26)25-8-2-3-9-25/h4-7,10-11,14H,2-3,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZSHEAKZZOJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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